molecular formula C42H56N2O10 B560442 Shield-1

Shield-1

Cat. No.: B560442
M. Wt: 748.9 g/mol
InChI Key: NMFHJNAPXOMSRX-PUPDPRJKSA-N
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Description

Shield-1: is a small molecule ligand that plays a crucial role in protein stabilization. Specifically, it stabilizes proteins tagged with a mutated FKBP12-derived destabilization domain (DD). This domain is based on a modified version of the FKBP protein. This compound prevents proteasomal degradation of the DD-tagged proteins, leading to their rapid accumulation within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The exact synthetic route for Shield-1 is not widely documented. it is typically synthesized through organic chemistry methods. Researchers have developed various synthetic strategies to obtain this compound, but detailed protocols are often proprietary or unpublished.

Industrial Production Methods: this compound is primarily used in research settings, and its industrial-scale production is limited. As a result, there is no standardized large-scale production method for this ligand.

Chemical Reactions Analysis

Types of Reactions: Shield-1 itself does not undergo significant chemical reactions. Its primary function lies in stabilizing proteins by binding to the mutated FKBP (mtFKBP) domain. it does not participate in typical organic reactions.

Common Reagents and Conditions: Since this compound is not directly involved in chemical transformations, it does not interact with specific reagents or conditions. Its activity is mainly related to protein stabilization.

Major Products: The major “product” of this compound is the stabilized fusion protein containing the DD domain. This protein accumulates rapidly upon this compound treatment.

Scientific Research Applications

Shield-1 finds applications in various scientific fields:

Mechanism of Action

Shield-1 binds specifically to the mtFKBP domain, preventing proteasomal degradation. This stabilization occurs post-translationally, allowing rapid accumulation of the fusion protein. The exact molecular targets and pathways involved in this compound’s action remain an active area of research.

Comparison with Similar Compounds

While Shield-1 is unique in its ability to stabilize proteins via the DD domain, other ligands exist for protein control. Notable examples include rapamycin-based systems and ligands targeting FKBP proteins .

Properties

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56N2O10/c1-7-33(31-27-38(49-4)40(51-6)39(28-31)50-5)41(45)44-18-9-8-13-34(44)42(46)54-35(16-14-29-15-17-36(47-2)37(25-29)48-3)30-11-10-12-32(26-30)53-24-21-43-19-22-52-23-20-43/h10-12,15,17,25-28,33-35H,7-9,13-14,16,18-24H2,1-6H3/t33-,34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFHJNAPXOMSRX-PUPDPRJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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